![molecular formula C38H29P B14895540 (2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is characterized by its unique structure, which includes multiple biphenyl groups and a diphenylphosphane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of biphenyl derivatives with diphenylphosphane under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-purity reagents and solvents to ensure the desired product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
科学研究应用
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is widely used in scientific research due to its versatility as a ligand. Its applications include:
Chemistry: It serves as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism by which (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects involves its ability to coordinate with transition metals. This coordination facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A similar ligand used in various catalytic processes.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another related compound with applications in asymmetric synthesis.
Uniqueness
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of selectivity and efficiency .
属性
分子式 |
C38H29P |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
diphenyl-[2-[2-[1-(4-phenylphenyl)ethenyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H29P/c1-29(30-25-27-32(28-26-30)31-15-5-2-6-16-31)35-21-11-12-22-36(35)37-23-13-14-24-38(37)39(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28H,1H2 |
InChI 键 |
ASNQEAGRGPEESV-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


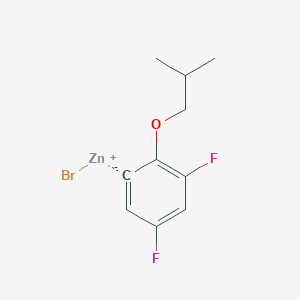
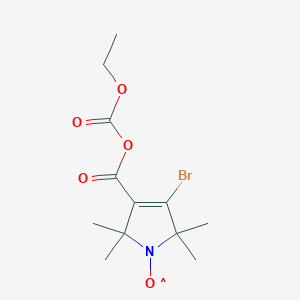
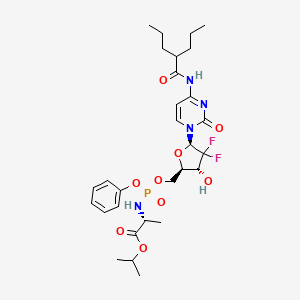


![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
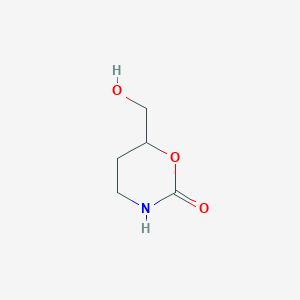
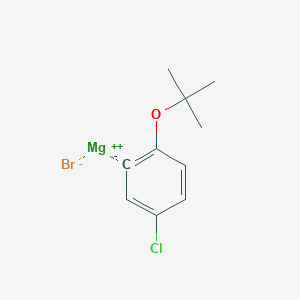

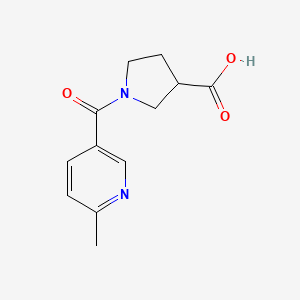
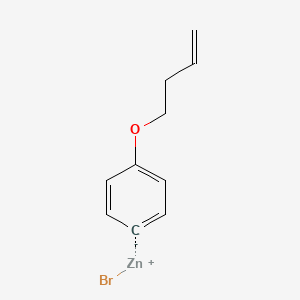
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
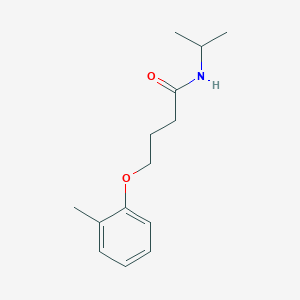
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
